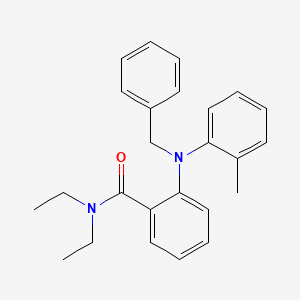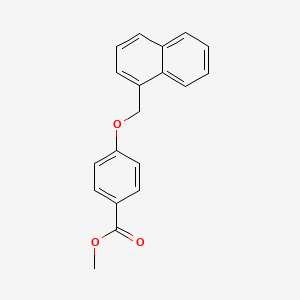
(4-(3-(4-(Dimethylamino)phenyl)acryloyl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(3-(4-(Dimethylamino)phenyl)acryloyl)phenyl)boronic acid is an organic compound that features a boronic acid group attached to a phenyl ring, which is further connected to a dimethylamino-substituted phenylacryloyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-(4-(Dimethylamino)phenyl)acryloyl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is catalyzed by palladium and involves the coupling of an aryl halide with a boronic acid . The reaction conditions generally include the use of a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through similar Suzuki-Miyaura coupling reactions, but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
(4-(3-(4-(Dimethylamino)phenyl)acryloyl)phenyl)boronic acid undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-(3-(4-(Dimethylamino)phenyl)acryloyl)phenyl)boronic acid is used as a reagent in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are important in the synthesis of pharmaceuticals and organic materials .
Biology and Medicine
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic devices .
Wirkmechanismus
The mechanism of action of (4-(3-(4-(Dimethylamino)phenyl)acryloyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the biaryl product . The molecular targets include the palladium catalyst and the aryl halide substrate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Dimethylamino)phenylboronic acid: Similar in structure but lacks the acryloyl group.
(E)-N-(3-(3-(4-(Dimethylamino)phenyl)acryloyl)phenyl)quinolone-2-carboxamide: Contains a quinolone moiety instead of a boronic acid group.
Uniqueness
(4-(3-(4-(Dimethylamino)phenyl)acryloyl)phenyl)boronic acid is unique due to the presence of both a boronic acid group and a dimethylamino-substituted phenylacryloyl group, which allows it to participate in a wide range of chemical reactions and applications .
Eigenschaften
Molekularformel |
C17H18BNO3 |
|---|---|
Molekulargewicht |
295.1 g/mol |
IUPAC-Name |
[4-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]phenyl]boronic acid |
InChI |
InChI=1S/C17H18BNO3/c1-19(2)16-10-3-13(4-11-16)5-12-17(20)14-6-8-15(9-7-14)18(21)22/h3-12,21-22H,1-2H3/b12-5+ |
InChI-Schlüssel |
PQDOJWAITCHXIY-LFYBBSHMSA-N |
Isomerische SMILES |
B(C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)N(C)C)(O)O |
Kanonische SMILES |
B(C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)N(C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,3R)-2-(2-bromophenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-(trifluoromethyl)-2,3-dihydro-1H-indole-5-carbonitrile](/img/structure/B11833639.png)
![2-[(2,6,8-Trichloroquinazolin-4-yl)amino]ethan-1-ol](/img/structure/B11833644.png)

![methyl (2S)-2-{[(3S)-3-amino-2-oxobutyl]amino}-3-phenylpropanoate hydrochloride](/img/structure/B11833655.png)

![1-[(1S,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine](/img/structure/B11833667.png)



![Indolo[3,2,1-ij]quinolino[4,5-bc][1,5]naphthyridine](/img/structure/B11833687.png)

![1'-((Benzyloxy)carbonyl)-[1,3'-biazetidine]-3-carboxylic acid](/img/structure/B11833691.png)


